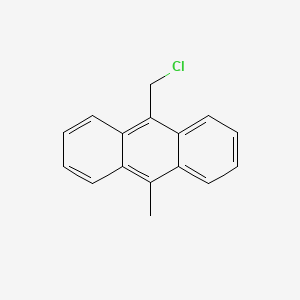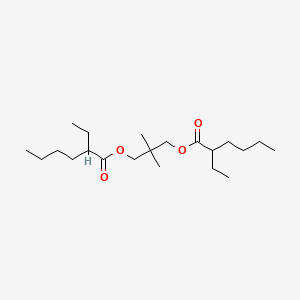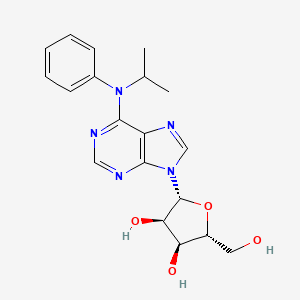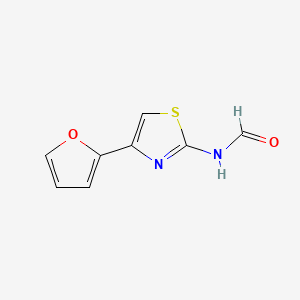![molecular formula C14H12BrN3 B1195237 2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 310422-24-3](/img/structure/B1195237.png)
2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Vue d'ensemble
Description
2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine (BDP) is a heterocyclic aromatic compound that has been studied extensively over the years due to its potential applications in medical and scientific research. BDP is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of compounds that share a common six-membered ring structure. BDP has been studied for its potential use in the synthesis of various compounds, its mechanism of action, and its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Biological Applications
Analgesic and Anti-Inflammatory Properties : A study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and found one compound with excellent analgesic activity and another with significant anti-inflammatory effects (Shaaban et al., 2008).
Antimicrobial Evaluation : Another research synthesized novel pyrazolo[1,5-a]pyrimidine derivatives and evaluated their antimicrobial activities. The compounds exhibited promising activity against various microbial strains (Fahim & Farag, 2020).
Neuroinflammation PET Imaging : A study focused on synthesizing pyrazolo[1,5-a]pyrimidines for binding the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds showed potential as in vivo PET-radiotracers (Damont et al., 2015).
Anticancer Activity : Research into pyrazolo[3,4-d]pyrimidines revealed a compound with significant activity against the Bcr-Abl T315I mutant, offering insights into potential anticancer applications (Radi et al., 2013).
Translocator Protein (TSPO) Ligands : Another study synthesized ligands targeting the translocator protein (TSPO), which are significant in neurological research, particularly for neuroinflammation imaging (Dollé et al., 2008).
Hydrogen-Bonded Chains in Crystal Structures : Research on crystal structures of various pyrazolo[1,5-a]pyrimidine derivatives, including 2-(4-bromophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine, provided insights into their molecular arrangements and interactions (Portilla et al., 2005).
RNA Polymerase Inhibitors and Antimicrobial Activity : A study synthesized novel pyrazolo[1,5-a]pyrimidines and evaluated their potential as RNA polymerase inhibitors, demonstrating significant antimicrobial activity (Abdallah & Elgemeie, 2022).
Antimicrobial Evaluation with Phenylsulfonyl Groups : Research into pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety revealed that several derivatives exhibited antimicrobial activity exceeding that of reference drugs (Alsaedi, Farghaly, & Shaaban, 2019).
Synthesis for Antimicrobial Applications : The synthesis of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups showed notable antimicrobial activities, indicating potential applications in this field (Morabia & Naliapara, 2014).
Polyheterocyclic Ring Systems : A precursor, 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, was used to construct new polyheterocyclic ring systems, contributing to research in heterocyclic chemistry and potential antimicrobial applications (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Mécanisme D'action
Target of Action
Pyrimidine derivatives are known to exhibit a wide range of biological activities . They are essential components of genetic material in DNA and RNA, and have been associated with various biological activities .
Mode of Action
Pyrimidine derivatives are known to exert their potential through different action mechanisms . For instance, some pyrimidine derivatives inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
Pyrimidine and its derivatives are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . They are involved in various biochemical pathways related to these substances.
Pharmacokinetics
A study on a series of pyridine derivatives, which are structurally similar to pyrimidines, showed that they exhibited good bioavailability .
Result of Action
Pyrimidine derivatives have been associated with a wide range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antioxidant activities .
Action Environment
The success of suzuki–miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the reaction environment can significantly influence the efficacy and stability of compounds like 2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit acetylcholinesterase (AchE), an enzyme crucial for hydrolyzing acetylcholine in the nervous system . This inhibition can lead to altered nerve impulse transmission, affecting normal physiological functions. Additionally, the compound’s interaction with reactive oxygen species (ROS) suggests its potential role in oxidative stress modulation .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce oxidative stress, leading to the production of malondialdehyde (MDA), a biomarker for cellular oxidative injury . Furthermore, its impact on acetylcholinesterase activity can result in significant behavioral and physiological changes in cells, particularly in the nervous system .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is crucial for its neurotoxic and neuroprotective effects. Additionally, the compound’s ability to modulate ROS levels suggests its involvement in oxidative stress pathways, potentially leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of acetylcholinesterase activity and increased oxidative stress . These temporal effects highlight the importance of monitoring the compound’s stability and degradation in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit neuroprotective effects by modulating acetylcholinesterase activity and reducing oxidative stress . At higher doses, it can lead to neurotoxicity, characterized by impaired nerve impulse transmission and increased oxidative damage . These dosage-dependent effects underscore the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and those involved in oxidative stress pathways . The compound’s metabolism can lead to the production of various metabolites, which may further influence its biological activity and effects on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Post-translational modifications and targeting signals are crucial for its localization, influencing its interaction with biomolecules and subsequent biological activity .
Propriétés
IUPAC Name |
2-(4-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3/c1-9-7-10(2)18-14(16-9)8-13(17-18)11-3-5-12(15)6-4-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZDOQBNVMZASH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C3=CC=C(C=C3)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350638 | |
| Record name | 2-(4-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203343 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
310422-24-3 | |
| Record name | 2-(4-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



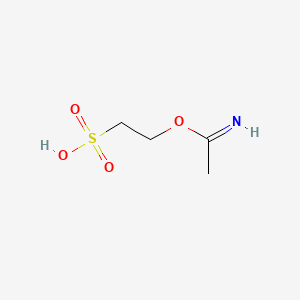
![4-[7-Hydroxy-2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-[1-(5-methoxy-6-methyloxan-2-yl)oxypropyl]oxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-(5-methoxy-6-methyloxan-2-yl)oxy-2-methylpentanoic acid](/img/structure/B1195158.png)


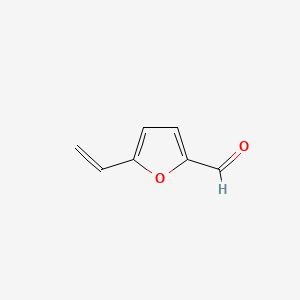
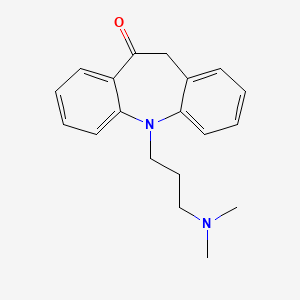
![1-(9,12-Dihydroxy-2,11a-dimethyl-1,2,3,4,7a,8,9,10,11,11a,12,13-dodecahydro-7H-9,11b-epoxy-13a,5a-prop[1]enophenanthro[2,1-f][1,4]oxazepin-14-yl)ethyl 2-ethyl-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B1195171.png)
